N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzenesulfonamide
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Overview
Description
N-(1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzenesulfonamide is an intricate compound that consists of several functional groups including furan, tetrahydroquinoline, and nitrobenzenesulfonamide
Mechanism of Action
Target of Action
Furan derivatives have been found to interact with a variety of targets, including mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, and calcium channel blockers .
Mode of Action
Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Biochemical Pathways
Furan derivatives have been found to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Furan derivatives have been found to exhibit a broad range of therapeutic properties, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Tetrahydroquinoline Core: Typically, the synthesis begins with the construction of the tetrahydroquinoline core through a Povarov reaction, which involves an aldehyde, an aniline, and an alkene.
Attachment of the Furan-2-carbonyl Group: This step usually involves an acylation reaction where furan-2-carbonyl chloride is reacted with the tetrahydroquinoline under basic conditions to form the desired product.
Incorporation of the Nitrobenzenesulfonamide Group: This is often achieved by reacting the intermediate with 3-nitrobenzenesulfonyl chloride in the presence of a base to yield the final compound.
Industrial Production Methods
Industrial production generally follows similar synthetic routes but is optimized for scale. Techniques such as continuous flow chemistry and the use of catalysts to increase yield and reduce reaction times are typically employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the tetrahydroquinoline and furan rings, often leading to the formation of quinoline and furan derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation or other reducing conditions.
Substitution: Various substitutions can be made, especially on the aromatic rings, through electrophilic and nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic aromatic substitution.
Major Products Formed
Oxidation Products: Quinoline and furan derivatives.
Reduction Products: Amino derivatives of the parent compound.
Substitution Products: Varying functional groups attached to the aromatic systems.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of complex organic molecules and serves as a model compound in reaction mechanism studies.
Biology
Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine
Industry
Used in the manufacturing of specialty chemicals and materials science for its structural properties.
Comparison with Similar Compounds
Similar Compounds
N-(1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzenesulfonamide
N-(1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzenesulfonamide
Uniqueness
Compared to similar compounds, N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzenesulfonamide has a distinct nitrobenzenesulfonamide group which can significantly influence its electronic properties and reactivity, making it particularly suitable for specific types of chemical and biological applications.
Conclusion
This compound is a multifaceted compound with wide-ranging applications in scientific research
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c24-20(19-7-3-11-29-19)22-10-2-4-14-12-15(8-9-18(14)22)21-30(27,28)17-6-1-5-16(13-17)23(25)26/h1,3,5-9,11-13,21H,2,4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNJVWZVVMDXND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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